molecular formula C19H15FN4OS2 B2805543 Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897481-39-9

Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2805543
CAS RN: 897481-39-9
M. Wt: 398.47
InChI Key: ZZTSOTSAEFBGOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C19H15FN4OS2 and its molecular weight is 398.47. More detailed structural analysis would require specific spectroscopic data such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-Cancer Compounds

Benzothiazole derivatives have also been used in the development of anti-cancer compounds . In vitro anti-proliferation evaluation against four human cancer cell lines indicated that most of them exhibited potent cytotoxicity .

Anti-Inflammatory Compounds

Benzothiazole derivatives have been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs have anti-inflammatory, analgesic, and anti-pyretic activities, and are mainly used to treat osteoarthritis and similar diseases .

Antimicrobial Compounds

Benzothiazole derivatives have been used in the synthesis of antimicrobial compounds . These compounds have shown significant antimicrobial activity .

Antifungal Compounds

Benzothiazole derivatives have been used in the synthesis of antifungal compounds . These compounds have shown significant antifungal activity .

Anti-Diabetic Compounds

Benzothiazole derivatives have been used in the synthesis of anti-diabetic compounds . These compounds have shown significant anti-diabetic activity .

Anti-Alzheimer Compounds

Benzothiazole derivatives have been used in the synthesis of anti-Alzheimer compounds . These compounds have shown significant anti-Alzheimer activity .

Antihypertensive Compounds

Benzothiazole derivatives have been used in the synthesis of antihypertensive compounds . These compounds have shown significant antihypertensive activity .

Mechanism of Action

Target of Action

tuberculosis . They have also been used in the development of various drugs with diverse biological activities .

Mode of Action

Benzothiazole derivatives have been found to interact with their targets and cause changes that result in their biological activity . For instance, some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .

Biochemical Pathways

Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, they have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation . They can also inhibit the quorum sensing pathways in bacteria, affecting behaviors such as biofilm formation and virulence production .

Pharmacokinetics

Thiazoles, which include benzothiazoles, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

The result of the compound’s action can vary depending on its targets and mode of action. For instance, benzothiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines . They can also inhibit the growth of bacteria and show promising quorum-sensing inhibitor activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . The compound’s interaction with these pathways can therefore be influenced by these environmental factors.

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTSOTSAEFBGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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